molecular formula C11H13F3N2O2 B2412418 4-[2-Amino-4-(trifluoromethyl)anilino]butanoic acid CAS No. 106484-67-7

4-[2-Amino-4-(trifluoromethyl)anilino]butanoic acid

Cat. No. B2412418
CAS RN: 106484-67-7
M. Wt: 262.232
InChI Key: BYGREIBMABZIGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-[2-Amino-4-(trifluoromethyl)anilino]butanoic acid” is a specialty product for proteomics research . It has a molecular formula of C11H13F3N2O2 and a molecular weight of 262.23 .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the formula C11H13F3N2O2 . The InChI code for this compound is 1S/C11H12F3NO2/c12-11(13,14)9(10(16)17)6-7-15-8-4-2-1-3-5-8/h1-5,9,15H,6-7H2,(H,16,17) .


Physical And Chemical Properties Analysis

The compound has a melting point range of 144-147°C . Its molecular weight is 262.23 , and its molecular formula is C11H13F3N2O2 .

Scientific Research Applications

Chemical Synthesis and Characterization

  • 4-[2-Amino-4-(trifluoromethyl)anilino]butanoic acid is a precursor in synthesizing various chemical compounds, including 4-(trifluoromethyl)-2-quinolinones and their derivatives. These derivatives can further convert into 4-(trifluoromethyl)quinolines and 4-(trifluoromethyl)-2-quinolinecarboxylic acids, demonstrating a range of chemical transformations (Marull, Lefebvre, & Schlosser, 2004).

Spectroscopic and Structural Analysis

  • The compound plays a significant role in spectroscopic studies. It provides insights into molecular docking, vibrational, structural, electronic, and optical properties. Such studies are crucial in understanding the reactivity and potential applications of the compound in various fields (Vanasundari, Balachandran, Kavimani, & Narayana, 2018).

Biological Activities and Pharmaceutical Research

  • In pharmaceutical research, derivatives of this compound show potential. They have been investigated for their cytotoxic activity against various cancer cell lines, particularly cervical cancer, indicating their significance in developing anticancer drugs (Rojas-Oviedo et al., 2014).

Development of Nonlinear Optical Materials

  • The derivatives of this compound are also explored for their potential as nonlinear optical (NLO) materials. This is due to their significant dipole moment and hyperpolarizabilities, which are key factors in the development of advanced materials for optical applications (Kubryk & Hansen, 2006).

Nanotechnology and Sensor Development

  • The compound is used in nanotechnology, particularly in the optical gating of synthetic ion channels. This application demonstrates the potential of the compound in developing advanced materials for controlled release, sensing, and information processing (Ali et al., 2012).

Safety and Hazards

The compound is classified as an irritant . It’s always recommended to handle such compounds with appropriate safety measures.

properties

IUPAC Name

4-[2-amino-4-(trifluoromethyl)anilino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F3N2O2/c12-11(13,14)7-3-4-9(8(15)6-7)16-5-1-2-10(17)18/h3-4,6,16H,1-2,5,15H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYGREIBMABZIGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)N)NCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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